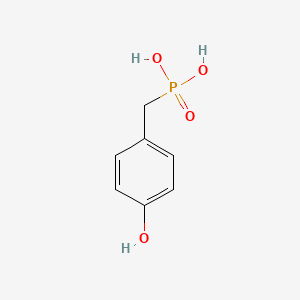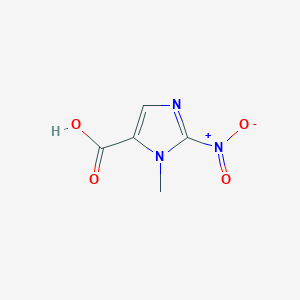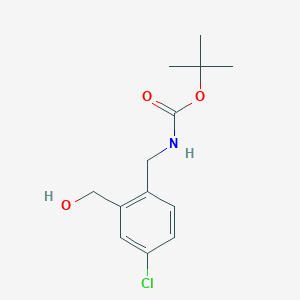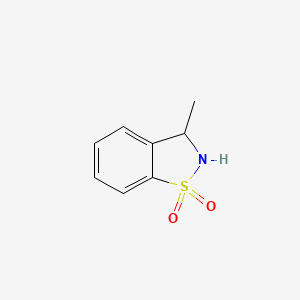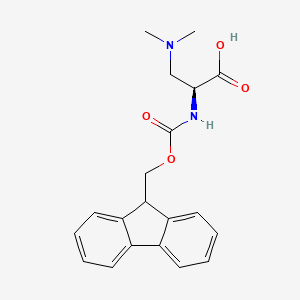
2-(2-氟苯基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷
描述
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C12H16BFO2 and its molecular weight is 222.07 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
荧光探针合成
硼酸频哪醇酯可作为起始原料制备荧光探针。 这些探针适用于检测活细胞中的活性氧物种,如 H2O2,以及金属离子,如 Fe 或 Cu .
2. 分子自旋开关和电子转移二元体 这些酯类也被用于合成镍卟啉基分子自旋开关和电子转移二元体,它们在分子电子学中具有潜在的应用 .
吲哚稠合杂环化合物的合成
它们参与了吲哚稠合杂环抑制剂的合成,这些抑制剂可以抑制病毒(如丙型肝炎病毒)的聚合酶,表明其具有潜在的治疗应用 .
4. π-相互作用和电子结构的研究 硼酸频哪醇酯用于研究 π-相互作用、电子结构和亚酞菁-硼酸盐桥联二茂铁-富勒烯缀合物的瞬态紫外吸收 .
水解研究
已经研究了苯硼酸频哪醇酯对水解的敏感性,动力学取决于芳环上的取代基,并且受 pH 水平的显着影响,特别是在生理 pH 下 .
催化质子脱硼
这些酯类在有机合成中作为有价值的构建块,特别是在利用自由基方法进行脱硼官能化的催化质子脱硼过程中 .
硼酸酯配合物的形成
它们用于与亲核性较弱的试剂形成硼酸酯配合物,以防止在合成过程中芳基加成到某些部分,证明了它们在复杂化学反应中保持结构完整性的作用 .
作用机制
Target of Action
It is known that organoboron compounds like this are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the organoboron compound acts as a nucleophile, transferring an organic group from boron to palladium . This process is known as transmetalation . The compound’s fluorophenyl group is likely involved in this reaction, contributing to the formation of new carbon-carbon bonds .
Biochemical Pathways
Organoboron compounds are known to play a role in various synthetic reactions, including the synthesis of pharmaceuticals and biologically active compounds . In these contexts, the compound could potentially influence a variety of biochemical pathways depending on the specific reaction conditions and the other reactants involved.
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by factors such as its chemical structure, the route of administration, and the physiological characteristics of the individual .
Result of Action
As a reagent in suzuki-miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and biologically active molecules .
生化分析
Biochemical Properties
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of organic synthesis and medicinal chemistry. This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. For instance, it is commonly used in the Suzuki-Miyaura coupling reaction, where it interacts with palladium catalysts to form carbon-carbon bonds. The interaction between 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and palladium catalysts is crucial for the transmetalation step, which is a key part of the coupling process .
Cellular Effects
The effects of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on various cell types and cellular processes are of great interest in biochemical research. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer research, boronic esters like 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been studied for their potential to inhibit proteasome activity, leading to apoptosis in cancer cells . This inhibition can disrupt cellular homeostasis and induce cell death, highlighting the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through specific binding interactions with biomolecules. The compound’s boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in biochemical reactions. In the context of enzyme inhibition, 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can interact with the active sites of enzymes, leading to inhibition or activation depending on the nature of the interaction . Additionally, its fluorophenyl group can enhance binding affinity and specificity, contributing to its effectiveness in various biochemical applications.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane over time are important considerations in laboratory settings. This compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can maintain its activity over extended periods, making it suitable for prolonged experimental use
Dosage Effects in Animal Models
In animal models, the effects of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages. Studies have shown that at lower doses, the compound can effectively modulate biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including disruption of cellular homeostasis and induction of oxidative stress. Understanding the dosage-dependent effects of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can undergo metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites that may have distinct biochemical properties . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential toxicity, highlighting the importance of understanding its metabolic fate in biological systems.
Transport and Distribution
The transport and distribution of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane within cells and tissues are critical for its biochemical activity. This compound can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . Its distribution can be influenced by factors such as lipophilicity, molecular size, and the presence of specific transport mechanisms. Understanding the transport and distribution of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is essential for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can affect its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications For example, its localization to the nucleus or mitochondria can influence its interactions with nuclear or mitochondrial proteins, respectively
属性
IUPAC Name |
2-(2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYXBJMVAFMMLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478863 | |
| Record name | 2-FLUOROPHENYLBORONIC ACID, PINACOL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876062-39-4 | |
| Record name | 2-FLUOROPHENYLBORONIC ACID, PINACOL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


